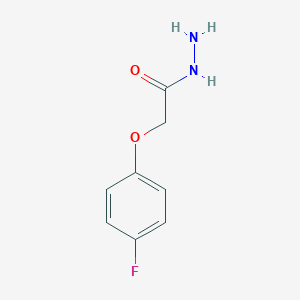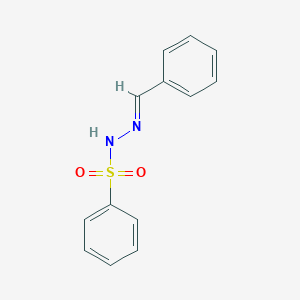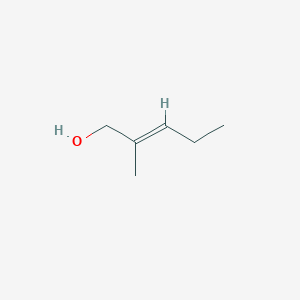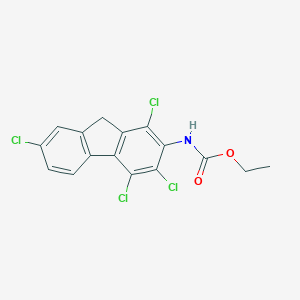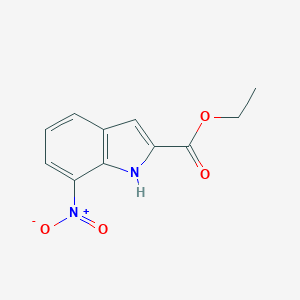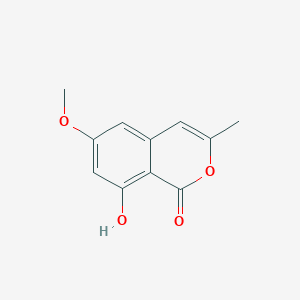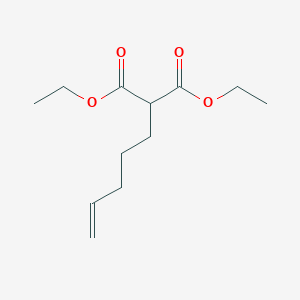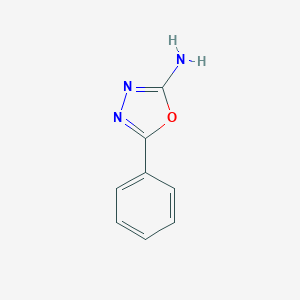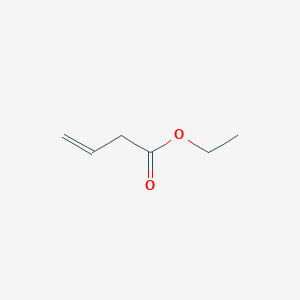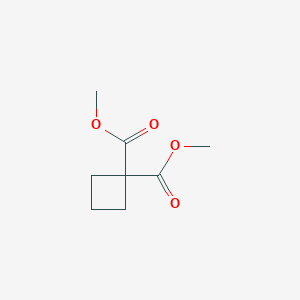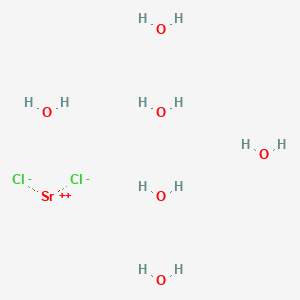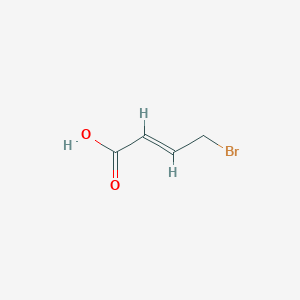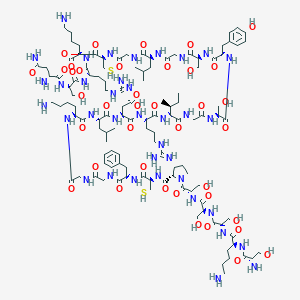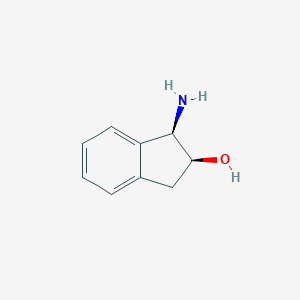
(1R,2S)-1-amino-2-indanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-amino-2-indanol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems. The presence of both an amino group and a hydroxyl group on the indane ring makes it a versatile intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-amino-2-indanol typically involves asymmetric reduction or resolution methods. One common approach is the asymmetric reduction of 2-indanone using chiral catalysts or reagents. For instance, the use of borane-dimethyl sulfide complex in the presence of chiral oxazaborolidine catalysts can yield this compound with high enantiomeric purity .
Industrial Production Methods: Industrial production often employs biocatalytic methods due to their efficiency and selectivity. Enzymatic reduction of 2-indanone using specific reductases can produce this compound on a large scale. These methods are advantageous as they offer environmentally friendly alternatives to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-1-amino-2-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 2-indanone.
Reduction: Secondary or tertiary amines.
Substitution: Tosylated derivatives.
Applications De Recherche Scientifique
(1R,2S)-1-amino-2-indanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: The compound is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: It is employed in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-amino-2-indanol involves its interaction with specific molecular targets, often through hydrogen bonding and stereospecific interactions. The amino and hydroxyl groups enable the compound to form stable complexes with enzymes and receptors, influencing their activity. These interactions are crucial in its role as a chiral auxiliary and in its biological activity .
Comparaison Avec Des Composés Similaires
- (1S,2R)-1-amino-2-indanol
- 2-amino-1-indanol
- 1-amino-2-tetralol
Comparison: (1R,2S)-1-amino-2-indanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (1S,2R)-1-amino-2-indanol, it exhibits different biological activities and interactions with chiral environments. The presence of both an amino and hydroxyl group on the indane ring distinguishes it from other similar compounds like 2-amino-1-indanol and 1-amino-2-tetralol, which may lack one of these functional groups .
Propriétés
Numéro CAS |
136030-00-7 |
|---|---|
Formule moléculaire |
C9H12NO+ |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]azanium |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/p+1/t8-,9+/m0/s1 |
Clé InChI |
LOPKSXMQWBYUOI-DTWKUNHWSA-O |
SMILES |
C1C(C(C2=CC=CC=C21)N)O |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C21)[NH3+])O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)[NH3+])O |
Apparence |
Powder |
Key on ui other cas no. |
136030-00-7 7480-35-5 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


